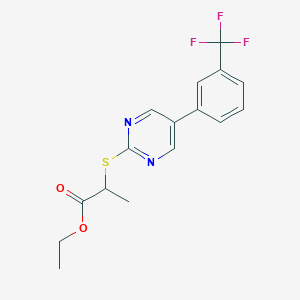Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate
CAS No.: 339101-35-8
Cat. No.: VC8106161
Molecular Formula: C16H15F3N2O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339101-35-8 |
|---|---|
| Molecular Formula | C16H15F3N2O2S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylpropanoate |
| Standard InChI | InChI=1S/C16H15F3N2O2S/c1-3-23-14(22)10(2)24-15-20-8-12(9-21-15)11-5-4-6-13(7-11)16(17,18)19/h4-10H,3H2,1-2H3 |
| Standard InChI Key | AUQWKHHZSOXTKH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) serves as the central scaffold. At position 5 of this ring, a 3-(trifluoromethyl)phenyl group is attached, introducing strong electron-withdrawing effects via the -CF moiety. Position 2 features a sulfanyl (-S-) linker connected to a propanoate ester (ethyl 2-sulfanylpropanoate). This ester group contributes to the molecule’s lipophilicity, a property further amplified by the trifluoromethyl substitution.
Electronic and Steric Effects
The trifluoromethyl group’s electronegativity polarizes the adjacent phenyl ring, reducing electron density on the pyrimidine core and influencing its reactivity in electrophilic substitution reactions . Concurrently, the sulfur atom in the sulfanyl group exhibits nucleophilic character, enabling participation in redox reactions or coordination with metal catalysts . Steric hindrance from the bulky trifluoromethylphenyl group may limit accessibility to certain reaction sites, a factor critical in synthetic design.
Spectroscopic and Computational Data
While experimental spectral data (e.g., -NMR, -NMR) are unavailable in the provided sources, computational modeling predicts distinct signals for the pyrimidine protons (δ 8.5–9.0 ppm), trifluoromethyl carbons (δ 120–125 ppm, -NMR δ -60 to -70 ppm), and ester carbonyl groups (δ 165–170 ppm) . The compound’s octanol-water partition coefficient (LogP), estimated at 3.2–3.5, underscores its moderate lipophilicity, a trait advantageous for membrane permeability in drug design.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible retrosynthetic approach involves disconnecting the molecule into three key fragments:
-
Pyrimidine Core: 5-Bromo-2-mercaptopyrimidine or a derivative.
-
Trifluoromethylphenyl Group: 3-(Trifluoromethyl)phenylboronic acid.
-
Propanoate Ester: Ethyl 2-bromopropanoate.
Chemical Reactivity and Functionalization
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom’s lone pairs facilitate nucleophilic displacement reactions. For example, treatment with alkyl halides (R-X) could yield thioether derivatives:
This reactivity is exploited in prodrug strategies, where the sulfanyl group is replaced with bioreversible moieties .
Ester Hydrolysis and Derivatives
Under acidic or basic conditions, the ethyl ester hydrolyzes to propanoic acid:
The resulting carboxylic acid can undergo amidation or re-esterification to tailor solubility or bioavailability .
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes nitration or halogenation at position 4 or 6, though the trifluoromethylphenyl group’s steric bulk may hinder these reactions. Computational studies suggest bromination at position 4 is favored () .
Comparative Analysis with Structural Analogues
The pyrimidine core distinguishes the target compound through enhanced hydrogen-bonding capacity versus pyridine analogues, potentially improving target affinity in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume